molecular formula C12H22N2O3 B7576782 N-(1,4-dioxan-2-ylmethyl)-2-piperidin-4-ylacetamide

N-(1,4-dioxan-2-ylmethyl)-2-piperidin-4-ylacetamide

Cat. No. B7576782
M. Wt: 242.31 g/mol
InChI Key: BCVUHKLTSUYDBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,4-dioxan-2-ylmethyl)-2-piperidin-4-ylacetamide (DPA) is a chemical compound that has been widely used in scientific research for its unique properties. DPA is a potent inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. This inhibition leads to an increase in the concentration of ACh in the synaptic cleft, which can have a range of effects on the nervous system.

Mechanism of Action

N-(1,4-dioxan-2-ylmethyl)-2-piperidin-4-ylacetamide acts as a competitive inhibitor of AChE, binding to the active site of the enzyme and preventing the breakdown of ACh. This leads to an increase in the concentration of ACh in the synaptic cleft, which can activate cholinergic receptors and produce a range of effects on the nervous system.
Biochemical and Physiological Effects:
The effects of N-(1,4-dioxan-2-ylmethyl)-2-piperidin-4-ylacetamide on the nervous system are complex and depend on a range of factors such as dose, route of administration, and the specific brain regions targeted. In general, N-(1,4-dioxan-2-ylmethyl)-2-piperidin-4-ylacetamide has been shown to enhance cognitive function, memory, and learning in animal models. It has also been shown to have neuroprotective effects in models of neurodegenerative disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(1,4-dioxan-2-ylmethyl)-2-piperidin-4-ylacetamide in scientific research is its specificity for AChE, which allows for targeted manipulation of the cholinergic system. However, the effects of N-(1,4-dioxan-2-ylmethyl)-2-piperidin-4-ylacetamide can be complex and depend on a range of factors, which can make interpretation of results challenging. Additionally, N-(1,4-dioxan-2-ylmethyl)-2-piperidin-4-ylacetamide has limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several areas of research where N-(1,4-dioxan-2-ylmethyl)-2-piperidin-4-ylacetamide could be applied in the future. One potential direction is the development of new drugs for the treatment of Alzheimer's disease, which could be based on the structure of N-(1,4-dioxan-2-ylmethyl)-2-piperidin-4-ylacetamide. Another area of interest is the role of AChE inhibition in the treatment of other neurological disorders such as Parkinson's disease and schizophrenia. Finally, N-(1,4-dioxan-2-ylmethyl)-2-piperidin-4-ylacetamide could be used in combination with other drugs to investigate the effects of multiple neurotransmitter systems on behavior and cognition.

Synthesis Methods

The synthesis of N-(1,4-dioxan-2-ylmethyl)-2-piperidin-4-ylacetamide involves the reaction of piperidine with 2-(chloromethyl)-1,4-dioxane in the presence of a base such as potassium carbonate. The resulting product is then acetylated with acetic anhydride to yield the final compound.

Scientific Research Applications

N-(1,4-dioxan-2-ylmethyl)-2-piperidin-4-ylacetamide has been used extensively in scientific research to study the role of AChE in the nervous system. It has been used as a tool to investigate the effects of AChE inhibition on cognitive function, memory, and learning. N-(1,4-dioxan-2-ylmethyl)-2-piperidin-4-ylacetamide has also been used in the development of new drugs for the treatment of Alzheimer's disease, which is characterized by a decrease in ACh levels in the brain.

properties

IUPAC Name

N-(1,4-dioxan-2-ylmethyl)-2-piperidin-4-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c15-12(7-10-1-3-13-4-2-10)14-8-11-9-16-5-6-17-11/h10-11,13H,1-9H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCVUHKLTSUYDBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC(=O)NCC2COCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,4-dioxan-2-ylmethyl)-2-piperidin-4-ylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.